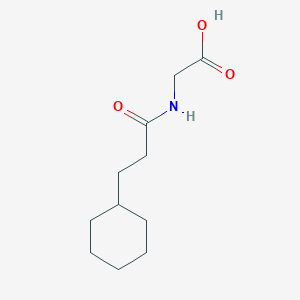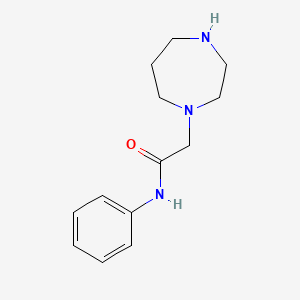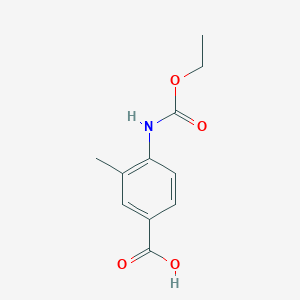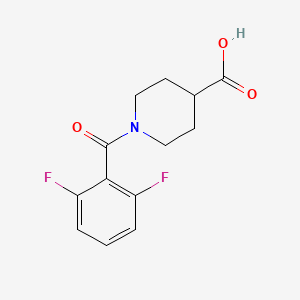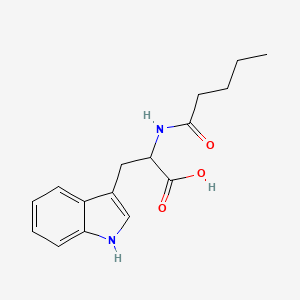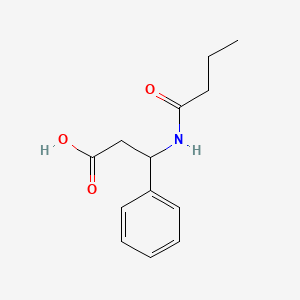![molecular formula C10H9ClFNO3 B7459966 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)
3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid, also known as CF3, is a chemical compound used in scientific research applications. CF3 is a derivative of the non-essential amino acid proline, and it has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid is not fully understood. However, it is believed that 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid inhibits the activity of enzymes by binding to their active sites and preventing substrate binding. 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has also been found to modulate the activity of several signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects
3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been found to have several biochemical and physiological effects. 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been shown to reduce blood glucose levels in animal models of type 2 diabetes by inhibiting the activity of DPP-4. 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has also been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting the activity of POP. Additionally, 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been found to modulate the immune response by inhibiting the activity of T-cell activation.
実験室実験の利点と制限
3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has also been found to have high selectivity for its target enzymes, making it a valuable tool for enzyme inhibition studies. However, 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has some limitations for lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been found to have some toxicity in animal models, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for research on 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid. One area of research is the development of 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid-based drugs for the treatment of type 2 diabetes and Alzheimer's disease. Another area of research is the identification of new enzymes that are inhibited by 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid. Additionally, future research could focus on the development of new synthesis methods for 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid that improve its solubility and reduce its toxicity. Overall, 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
合成法
The synthesis of 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid involves the reaction of 4-chloro-2-fluorobenzoic acid with proline in the presence of a coupling agent. The resulting compound is then purified using column chromatography to obtain pure 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid. This synthesis method has been well-established in the literature and has been used to produce 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid in large quantities for scientific research.
科学的研究の応用
3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been used in several scientific research applications, including drug discovery and development, enzyme inhibition studies, and as a substrate for enzymatic reactions. 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been found to inhibit the activity of several enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP). Inhibition of these enzymes has been linked to the treatment of several diseases, including type 2 diabetes and Alzheimer's disease.
特性
IUPAC Name |
3-[(4-chloro-2-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3/c11-6-1-2-7(8(12)5-6)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELFSPLYETZAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)


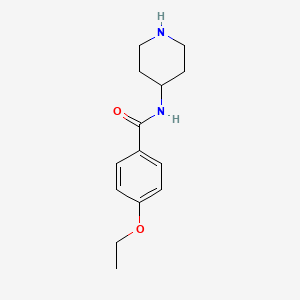
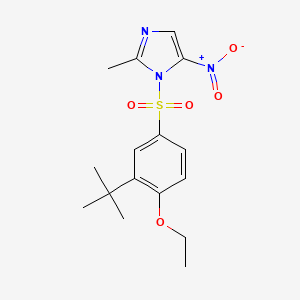
![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
